molecular formula C20H22N6OS B2602857 N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034410-88-1

N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B2602857
CAS RN: 2034410-88-1
M. Wt: 394.5
InChI Key: HELXIKUOINZULJ-UHFFFAOYSA-N
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Description

N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a chemical compound with potential applications in various fields, including drug discovery, medicinal chemistry, and molecular biology. It has been identified as a potential candidate for the treatment of diseases such as mountain sickness, glaucoma, gastric and duodenal ulcers, epilepsy, osteoporosis, and neurological disorders .

Scientific Research Applications

Microwave-Assisted Facile Synthesis and Anticancer Evaluation

  • Research Context : A study conducted in 2017 focused on the synthesis of novel compounds containing thiadiazole scaffolds and benzamide groups, which are associated with significant biological properties. The compounds were synthesized under microwave irradiation and evaluated for their anticancer activity against various human cancer cell lines.
  • Findings : Most synthesized compounds exhibited promising anticancer activity with GI50 values comparable to the standard drug Adriamycin. Specific compounds were highlighted as the most promising anticancer agents. Additionally, a molecular docking study predicted the probable mechanism of action, and a computational study assessed the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, indicating good oral drug-like behavior.
  • Source : (Tiwari et al., 2017)

Synthesis and Evaluation of Heterocyclic Carboxamides as Potential Antipsychotic Agents

  • Research Context : This study, conducted in 1996, explored the synthesis of heterocyclic analogues of 1192U90 and their evaluation as potential antipsychotic agents. The analogues were tested for binding to dopamine D2, serotonin 5-HT2, and 5-HT1a receptors, as well as their ability to antagonize the apomorphine-induced climbing response in mice.
  • Findings : Among the various heterocyclic carboxamides studied, two derivatives exhibited potent in vivo activities comparable to the reference compound and showed much less activity in behavioral models predictive of extrapyramidal side effects.
  • Source : (Norman et al., 1996)

Synthesis and Antibacterial Activity of N-(5-Benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-Benzylsulfonyl-1,3,4-thiadiazol-2-yl) Piperazinyl Quinolone Derivatives

  • Research Context : In a 2005 study, a series of derivatives of piperazinyl quinolones were synthesized and evaluated for their antibacterial activity against Gram-positive and Gram-negative microorganisms.
  • Findings : Some derivatives exhibited high activity against Gram-positive bacteria, with antibacterial activity comparable or more potent than parent N-piperazinyl quinolones norfloxacin and ciprofloxacin.
  • Source : (Foroumadi et al., 2005)

properties

IUPAC Name

N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6OS/c27-20(14-5-6-17-18(11-14)25-28-24-17)21-15-7-9-26(10-8-15)19-12-13-3-1-2-4-16(13)22-23-19/h5-6,11-12,15H,1-4,7-10H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELXIKUOINZULJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)C4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide

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